molecular formula C6H7FN2O B567914 5-Fluoro-2-methoxypyridin-3-amine CAS No. 1211541-93-3

5-Fluoro-2-methoxypyridin-3-amine

Cat. No. B567914
M. Wt: 142.133
InChI Key: DXTSVOMMBXIDKL-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7FN2O . It has a molecular weight of 142.13 .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-methoxypyridin-3-amine is 1S/C6H7FN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxypyridin-3-amine is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Fluorinated Pyrazoles Synthesis

The compound plays a role in the synthesis of fluorinated pyrazoles, a class of compounds with potential applications in medicinal chemistry and material science. The base-catalyzed cyclization of certain precursors, including derivatives similar to 5-Fluoro-2-methoxypyridin-3-amine, leads to the formation of fluorinated pyrazoles. These compounds are of interest due to their unique chemical properties and potential pharmacological activities (Volle & Schlosser, 2000).

Antitumor Agents

Research into structurally related compounds has shown that modifications of the pyridine nucleus, similar to those in 5-Fluoro-2-methoxypyridin-3-amine, can result in compounds with moderate to potent cytotoxic activity against various tumor cell lines. These findings support the role of fluorinated pyridines in the development of new antitumor agents (Tsuzuki et al., 2004).

Chemoselective Amination

The chemoselective functionalization of pyridines, including reactions involving compounds structurally related to 5-Fluoro-2-methoxypyridin-3-amine, has been demonstrated. These reactions are crucial for the synthesis of complex molecules, highlighting the importance of fluorinated pyridines in organic synthesis and drug discovery processes (Stroup et al., 2007).

Novel Bifunctional Catalysts

Fluorinated compounds, similar in reactivity to 5-Fluoro-2-methoxypyridin-3-amine, have been used to develop novel bifunctional catalysts for direct amide formation. This research demonstrates the utility of such compounds in facilitating efficient and environmentally friendly chemical reactions (Arnold et al., 2008).

Kinase Inhibitors

The synthesis of 2,4-disubstituted-5-fluoropyrimidines, which share structural motifs with 5-Fluoro-2-methoxypyridin-3-amine, has been explored for their potential as kinase inhibitors. These findings underscore the significance of fluoropyridines in the development of targeted therapies for cancer and other diseases (Wada et al., 2012).

NLO Applications

The synthesis of a novel squaric acid derivative, involving a compound akin to 5-Fluoro-2-methoxypyridin-3-amine, has shown potential in second-order nonlinear optical (NLO) applications. This highlights the role of such compounds in the development of new materials with electronic and photonic properties (Kolev et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

5-fluoro-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTSVOMMBXIDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743856
Record name 5-Fluoro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxypyridin-3-amine

CAS RN

1211541-93-3
Record name 5-Fluoro-2-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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